molecular formula C6H4ClF3N2 B069462 2-Chloro-4-(trifluoromethyl)pyridin-3-amine CAS No. 166770-70-3

2-Chloro-4-(trifluoromethyl)pyridin-3-amine

Cat. No.: B069462
CAS No.: 166770-70-3
M. Wt: 196.56 g/mol
InChI Key: KFMUXCNJJIWKRE-UHFFFAOYSA-N
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Description

Eucalyptol, chemically known as 1,8-cineole, is a monoterpenoid compound. It appears as a colorless liquid with a fresh camphor-like odor and a spicy, cooling taste. Eucalyptol is a bicyclic ether and is insoluble in water but miscible with organic solvents. It constitutes approximately 70–90% of eucalyptus oil, making it a significant component in this natural aromatic oil .

Preparation Methods

Synthetic Routes::

  • Eucalyptol can be synthesized through various methods, including oxidation of α-terpineol or α-pinene.
  • One common route involves the epoxidation of α-terpineol followed by acid-catalyzed ring opening to form eucalyptol.
  • Another approach is the isomerization of α-pinene oxide to yield eucalyptol.
Industrial Production::
  • Eucalyptol is industrially produced from eucalyptus oil, which is extracted from Eucalyptus species.
  • Steam distillation is commonly used to obtain eucalyptus oil, and subsequent fractional distillation isolates eucalyptol.

Chemical Reactions Analysis

Reactions::

  • Eucalyptol undergoes various reactions, including:
    • Oxidation: It can be oxidized to form epoxides or other oxygenated derivatives.
    • Reduction: Reduction of the carbonyl group yields secondary alcohols.
    • Substitution: Eucalyptol can undergo halogenation or other substitution reactions.
Common Reagents and Conditions::
  • Oxidation: Peroxy acids (e.g., m-chloroperbenzoic acid) or metal-catalyzed oxidation.
  • Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
  • Substitution: Halogens (e.g., Cl₂, Br₂) or Lewis acids.
Major Products::
  • Oxidation: Eucalyptol epoxides or hydroxy derivatives.
  • Reduction: Secondary alcohols derived from eucalyptol.
  • Substitution: Halogenated eucalyptol derivatives.

Scientific Research Applications

Eucalyptol finds applications in:

    Flavorings and Fragrances: Due to its pleasant aroma and taste, it is used in flavorings, cosmetics, and perfumes.

    Traditional Medicine: Eucalyptol acts as a cough suppressant.

    Insecticidal Properties: It exhibits insecticidal and insect repellent effects.

Comparison with Similar Compounds

  • Eucalyptol stands out for its unique aroma and therapeutic properties.
  • Similar compounds include limonene, α-pinene, and camphor.

Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMUXCNJJIWKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600617
Record name 2-Chloro-4-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166770-70-3
Record name 2-Chloro-4-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 166770-70-3
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